REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#[C:12][CH2:13][CH2:14][CH2:15][C:16](=[O:20])[N:17]([CH3:19])[CH3:18])[CH:6]=1)C.[OH-].[Na+].Cl>>[CH3:19][N:17]([CH3:18])[C:16]([CH2:15][CH2:14][CH2:13][C:12]#[C:11][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:21])=[O:3])=[O:20] |f:1.2|
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Name
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3-(5-Dimethylcarbamoyl-pent-ynyl)benzoic acid ethyl ester
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Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)C#CCCCC(N(C)C)=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
solution
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
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CUSTOM
|
Details
|
The residue was triturated with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)CCCC#CC=1C=C(C(=O)O)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.05 mmol | |
AMOUNT: MASS | 0.59 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |